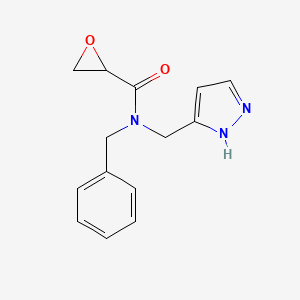
3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides incorporating triazine moieties, such as the subject compound, have been investigated for their potential as inhibitors of certain enzymes, including carbonic anhydrases, which are crucial for various physiological functions (Ceruso et al., 2014).
Synthesis Analysis
The synthesis of sulfonamides with triazine moieties typically involves reactions between cyanuric chloride or fluoride with sulfanilamide or similar compounds. These reactions are followed by derivatization processes to introduce various functional groups, resulting in a wide range of sulfonamide derivatives with potential inhibitory activity against carbonic anhydrases (Garaj et al., 2005).
Molecular Structure Analysis
The molecular structure of these compounds often features a triazine ring substituted with sulfonamide groups, which plays a critical role in their biological activity. X-ray diffraction and spectroscopic methods, including IR, NMR, and mass spectrometry, are commonly used for the characterization of these molecules (Chohan & Shad, 2011).
Chemical Reactions and Properties
Sulfonamide derivatives can participate in various chemical reactions, including transannulation and coupling processes, leading to the formation of complex structures with enhanced biological activity. These reactions often involve the use of transition metals as catalysts (Strelnikova et al., 2018).
Physical Properties Analysis
The physical properties of these sulfonamides, such as melting points and solubility, are influenced by their specific structural features, including the presence of triazine and sulfonamide groups. These properties are crucial for determining the compounds' suitability for various applications (Udhayasurian et al., 2020).
Chemical Properties Analysis
The chemical behavior of sulfonamides with triazine moieties is significantly affected by their molecular structure. The reactivity towards nucleophiles, electrophiles, and enzymes such as carbonic anhydrases can be modulated by substituents on the triazine ring, offering insights into the design of more potent inhibitors (Wilkinson et al., 2007).
Wissenschaftliche Forschungsanwendungen
Inhibition of β-carbonic Anhydrases from Mycobacterium tuberculosis
Sulfonamide derivatives, like 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide, have been studied for their inhibitory effects on β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are vital for the life cycle of the bacterium, and inhibitors could lead to novel antimycobacterial agents with distinct mechanisms of action, potentially addressing drug resistance issues (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
Triazole derivatives, including those similar to the 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) structure, have been synthesized and evaluated for their anti-HIV-1 activity. These compounds demonstrate potential as non-nucleoside reverse transcriptase inhibitors, with some showing significant inhibitory effects against HIV-1 replication in cell culture and against the HIV-1 reverse transcriptase enzyme (Wu et al., 2007).
Antibacterial and Antifungal Activities
Various triazole derivatives, including those with structures akin to 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl), have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against both gram-positive and gram-negative bacteria, as well as against fungi, suggesting their potential as broad-spectrum antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Inhibition of Tumor-Associated Carbonic Anhydrase IX
Triazole and thiadiazole derivatives, similar to the 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) structure, have been investigated for their inhibition of tumor-associated carbonic anhydrase IX. This enzyme is associated with cancer cell growth and metastasis. The inhibition of this enzyme suggests potential applications of these compounds in the development of anticancer drugs (Ilies et al., 2003).
Eigenschaften
IUPAC Name |
3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c1-3-16(4-2)21(18,19)10-7-5-6-9(8-10)11-14-15-12(20)17(11)13/h5-8H,3-4,13H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMYTHUNDOTECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide | |
CAS RN |
726165-22-6 |
Source


|
| Record name | 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)
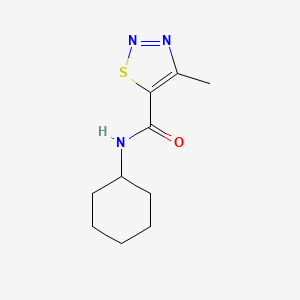

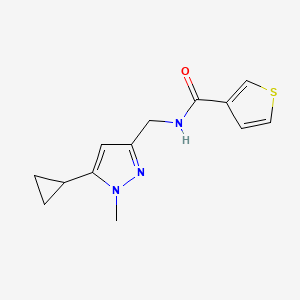
![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)
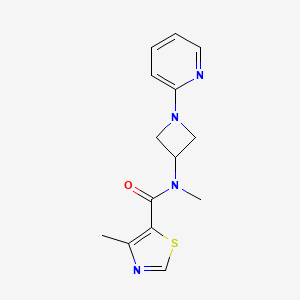
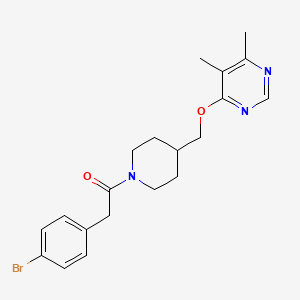
![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)
![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)
